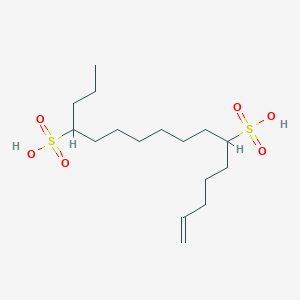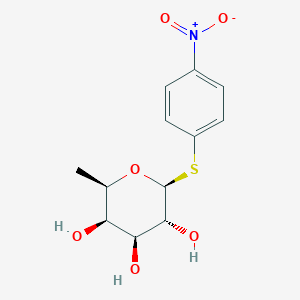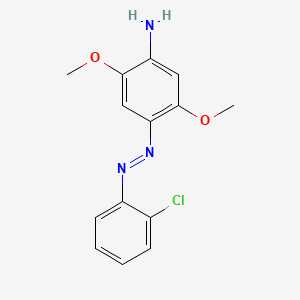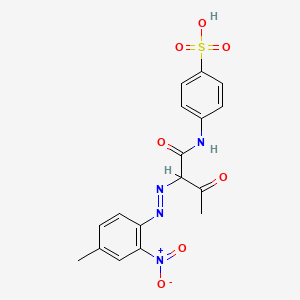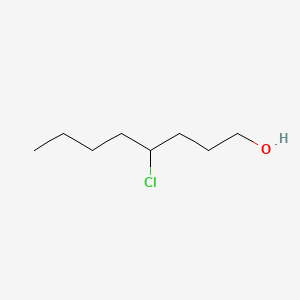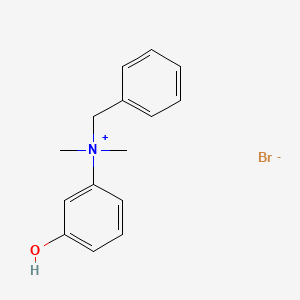
(3-Hydroxyphenyl)benzyldimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxyphenyl)benzyldimethylammonium bromide is a quaternary ammonium compound with the molecular formula C15H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzylic group attached to a dimethylammonium moiety, with a hydroxyl group positioned at the third carbon of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)benzyldimethylammonium bromide typically involves the reaction of 3-hydroxybenzyl chloride with dimethylamine in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Mixing: Reactants are mixed in a solvent.
Reaction: The mixture is heated to the desired temperature.
Quaternization: Methyl bromide is added to quaternize the amine.
Purification: The product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxyphenyl)benzyldimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzylic position can be reduced to form a methylene group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of (3-Formylphenyl)benzyldimethylammonium bromide.
Reduction: Formation of (3-Hydroxyphenyl)methyldimethylammonium bromide.
Substitution: Formation of (3-Hydroxyphenyl)benzyldimethylammonium azide or cyanide.
Aplicaciones Científicas De Investigación
(3-Hydroxyphenyl)benzyldimethylammonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of (3-Hydroxyphenyl)benzyldimethylammonium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltrimethylammonium bromide
- Benzyltriethylammonium bromide
- (4-Hydroxyphenyl)benzyldimethylammonium bromide
Uniqueness
(3-Hydroxyphenyl)benzyldimethylammonium bromide is unique due to the presence of the hydroxyl group at the third position of the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
64048-42-6 |
|---|---|
Fórmula molecular |
C15H18BrNO |
Peso molecular |
308.21 g/mol |
Nombre IUPAC |
benzyl-(3-hydroxyphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,12-13-7-4-3-5-8-13)14-9-6-10-15(17)11-14;/h3-11H,12H2,1-2H3;1H |
Clave InChI |
MWUIVEJFGUFRKG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)C2=CC(=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
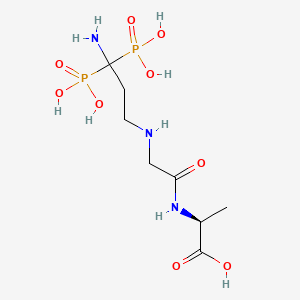
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)



